
Aluminum;magnesium;oxido hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum;magnesium;oxido hydrogen carbonate is a compound that combines aluminum, magnesium, and carbonate ions. It is known for its applications in various fields, including medicine, chemistry, and industry. This compound is often used as an antacid to neutralize stomach acid and relieve symptoms of indigestion and heartburn .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of aluminum;magnesium;oxido hydrogen carbonate typically involves the reaction of aluminum hydroxide and magnesium hydroxide with carbon dioxide. One common method is the mechanochemical method, which uses magnesium hydroxide, aluminum hydroxide, and carbon dioxide as raw materials . The reaction conditions include maintaining a constant pH value and temperature to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the preparation of this compound can involve the use of ammonium hydroxide or water-miscible nitrogenous organic salts to facilitate the reaction between aluminum hydroxide, magnesium hydroxide, and carbon dioxide . This method helps in achieving high yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Aluminum;magnesium;oxido hydrogen carbonate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with acids to produce salt, water, and carbon dioxide.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, especially involving magnesium and aluminum components.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, sulfuric acid, and sodium hydroxide. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from reactions involving this compound include aluminum salts, magnesium salts, water, and carbon dioxide .
Aplicaciones Científicas De Investigación
Aluminum;magnesium;oxido hydrogen carbonate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of aluminum;magnesium;oxido hydrogen carbonate involves its ability to neutralize acids. When ingested, it reacts with hydrochloric acid in the stomach to form aluminum chloride, magnesium chloride, water, and carbon dioxide . This neutralization process helps in relieving symptoms of heartburn and indigestion. The compound also increases the pH of gastric secretions, which can inhibit the action of pepsin, an enzyme involved in digestion .
Comparación Con Compuestos Similares
Similar Compounds
Aluminum Hydroxide: Used as an antacid and in water purification.
Magnesium Hydroxide: Commonly used as a laxative and antacid.
Calcium Carbonate: Another widely used antacid and calcium supplement.
Uniqueness
Aluminum;magnesium;oxido hydrogen carbonate is unique due to its combined properties of aluminum and magnesium, which provide a balanced acid-neutralizing effect. This combination enhances its effectiveness as an antacid compared to individual components like aluminum hydroxide or magnesium hydroxide alone .
Propiedades
Fórmula molecular |
C5H5AlMgO20 |
|---|---|
Peso molecular |
436.37 g/mol |
Nombre IUPAC |
aluminum;magnesium;oxido hydrogen carbonate |
InChI |
InChI=1S/5CH2O4.Al.Mg/c5*2-1(3)5-4;;/h5*4H,(H,2,3);;/q;;;;;+3;+2/p-5 |
Clave InChI |
DHQKZHREWWXKQF-UHFFFAOYSA-I |
SMILES canónico |
C(=O)(O)O[O-].C(=O)(O)O[O-].C(=O)(O)O[O-].C(=O)(O)O[O-].C(=O)(O)O[O-].[Mg+2].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B14117484.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B14117490.png)
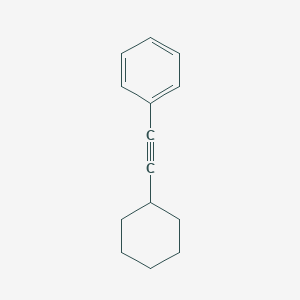
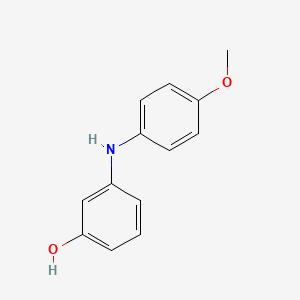
![(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B14117519.png)
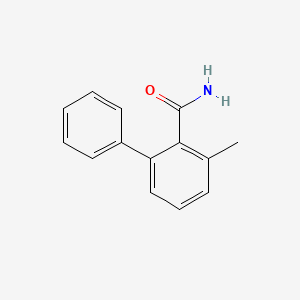
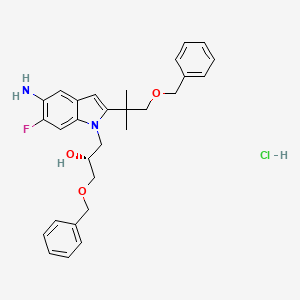
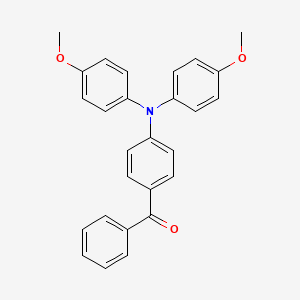
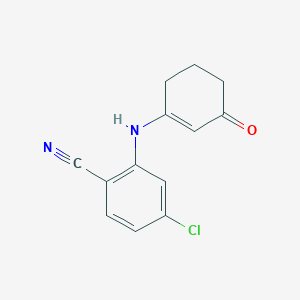

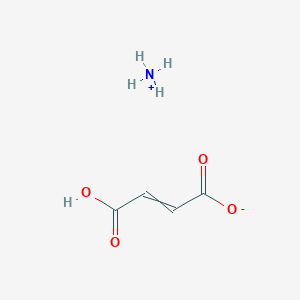
![Triethoxy-[3-[1-(3-triethoxysilylpropoxy)propan-2-yloxy]propyl]silane](/img/structure/B14117572.png)
![2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B14117573.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117594.png)
